4-Bromo-2-methoxy-6-(methylthio)benzaldehyde
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Overview
Description
4-Bromo-2-methoxy-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of benzaldehyde, featuring bromine, methoxy, and methylthio substituents on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-(methylthio)benzaldehyde typically involves the bromination of 2-methoxy-6-(methylthio)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through reactions like the Suzuki coupling or the Sonogashira coupling.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron or organotin reagents.
Major Products Formed
Oxidation: 4-Bromo-2-methoxy-6-(methylthio)benzoic acid.
Reduction: 4-Bromo-2-methoxy-6-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methoxy-6-(methylthio)benzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other aromatic derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Lacks the methoxy and methylthio groups, making it less versatile in certain synthetic applications.
2-Bromo-4-methoxybenzaldehyde:
4-Bromo-2,6-dimethoxybenzaldehyde: Contains an additional methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
4-Bromo-2-methoxy-6-(methylthio)benzaldehyde is unique due to the presence of both methoxy and methylthio groups, which provide distinct electronic and steric effects. These substituents can enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVQKQMKIVGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)SC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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